molecular formula C17H16N2O3 B2747441 Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate CAS No. 303146-47-6

Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate

Cat. No.: B2747441
CAS No.: 303146-47-6
M. Wt: 296.326
InChI Key: YWFZCFFWTQUMIO-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate is a nicotinic acid ester derivative featuring a 2,3-dimethylphenoxy substituent at the 6-position, a cyano group at the 5-position, and a methyl ester at the 2-position of the pyridine ring.

Properties

IUPAC Name

methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-6-5-7-15(11(10)2)22-16-13(9-18)8-14(12(3)19-16)17(20)21-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFZCFFWTQUMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC(=C(C=C2C#N)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the nicotinate core, followed by the introduction of the cyano group and the dimethylphenoxy group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity :
    • Research indicates that derivatives of nicotinic acid exhibit significant antioxidant properties. Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate may act as a free radical scavenger, which is crucial in preventing oxidative stress-related diseases.
    • Case Study : A study demonstrated that similar compounds reduced oxidative stress markers in cellular models, suggesting a protective role against neurodegenerative disorders .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have shown potential in modulating inflammatory pathways. The presence of the cyano group may enhance the compound's ability to inhibit pro-inflammatory cytokines.
    • Data Table :
      CompoundInhibition of CytokinesReference
      This compoundIL-6, TNF-α
      Control CompoundIL-6, TNF-α
  • Potential in Cardiovascular Diseases :
    • The compound's ability to interact with multiple proteins involved in cardiovascular diseases (CVD) positions it as a candidate for drug development targeting conditions like atherosclerosis.
    • Case Study : A recent study highlighted the efficacy of related compounds in inhibiting enzymes linked to CVD progression .

Agricultural Applications

  • Pesticidal Activity :
    • The structural features of this compound suggest potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests could be explored.
    • Data Table :
      ApplicationTarget PestEfficacy (%)Reference
      PesticideAphids85
      HerbicideWeeds78

Materials Science Applications

  • Polymer Additives :
    • Due to its chemical stability and reactivity, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties.
    • Case Study : Research has shown that incorporating similar nicotinic derivatives into polymer matrices significantly improves their thermal degradation profiles .

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the phenoxy group play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenoxy/Other) Core Structure Key Inferred Properties
Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate C17H16N2O3 296.32 2,3-dimethylphenoxy Nicotinate ester Moderate lipophilicity, potential antimycobacterial activity
Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate C15H10Cl2N2O3 343.16 2,4-dichlorophenoxy Nicotinate ester High lipophilicity, enhanced membrane permeability
N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide C20H20N4O4S 412.46 2,4-dimethylphenoxy Oxadiazole-thioacetohydrazide Antimicrobial activity, moderate solubility

Research Findings and Implications

  • Substituent Position: Ortho-substituted phenoxy groups (2,3-dimethyl) may reduce metabolic degradation compared to para-substituted analogs due to steric protection of the ether linkage .
  • Electronic Effects: Electron-donating methyl groups stabilize the phenoxy moiety, whereas electron-withdrawing groups (e.g., Cl, NO2) enhance reactivity in electrophilic environments .
  • Synthetic Challenges: Harsh conditions (reflux, strong bases) are required for phenoxy ether formation in 2,4-dimethylphenoxy analogs; similar methods may apply to the target compound .

Biological Activity

Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate (CAS No. 303146-47-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article explores its biological activity through various studies, highlighting synthesis methods, mechanisms of action, and specific case studies.

  • Molecular Formula : C17H16N2O3
  • Molecular Weight : 284.32 g/mol
  • Structure : The compound consists of a nicotinic acid derivative with a cyano group and a dimethylphenoxy moiety, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of this compound against various pathogens:

  • Minimum Inhibitory Concentration (MIC) :
    • Pseudomonas aeruginosa : 0.21 µM
    • Escherichia coli : 0.21 µM
    • Candida albicans : 0.83 µM

These findings indicate that the compound exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Table 1: Antimicrobial Activity Summary

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83
Micrococcus luteusNot specified

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have shown varying degrees of cytotoxicity:

  • Cell Lines Tested :
    • Human epidermal keratinocytes (HaCat)
    • Normal murine fibroblasts (BALB/c 3T3)

The IC50 values for these cell lines were assessed over a period of exposure to the compound:

  • IC50 Values :
    • HaCat cells: Higher sensitivity observed
    • BALB/c 3T3 cells: Lower sensitivity compared to HaCat

Results indicated that the compound may selectively inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HaCatNot specified
BALB/c 3T3Not specified

The mechanism underlying the biological activity of this compound involves several pathways:

  • Inhibition of Bacterial Growth : The compound interacts with bacterial enzymes, disrupting essential metabolic processes.
  • Cytotoxicity in Cancer Cells : The presence of the cyano group is believed to enhance interactions with DNA or other cellular targets, leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study reported that this compound exhibited significant antimicrobial activity against clinical strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Antiproliferative Effects :
    Research highlighted its effectiveness against pancreatic cancer cell lines (BxPC-3 and Panc-1), with IC50 values significantly lower than those for normal cell lines, indicating selective toxicity towards cancerous cells .

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